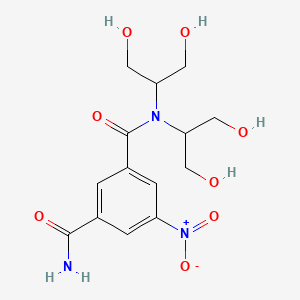
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with nitro and carboxamide groups, along with dihydroxypropyl chains. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Amidation: Formation of the carboxamide groups through the reaction of carboxylic acids with amines.
Hydroxylation: Addition of hydroxyl groups to the propyl chains using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide exerts its effects depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Reactive Intermediates: The compound may generate reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-benzene-1,3-dicarboxamide: Lacks the nitro group, potentially altering its reactivity and applications.
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-chlorobenzene-1,3-dicarboxamide: Contains a chlorine substituent instead of a nitro group, which may affect its chemical properties.
Propriétés
Numéro CAS |
60166-97-4 |
|---|---|
Formule moléculaire |
C14H19N3O8 |
Poids moléculaire |
357.32 g/mol |
Nom IUPAC |
3-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H19N3O8/c15-13(22)8-1-9(3-10(2-8)17(24)25)14(23)16(11(4-18)5-19)12(6-20)7-21/h1-3,11-12,18-21H,4-7H2,(H2,15,22) |
Clé InChI |
MJGROMGZRNDWFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)N(C(CO)CO)C(CO)CO)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


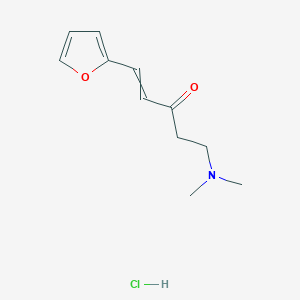
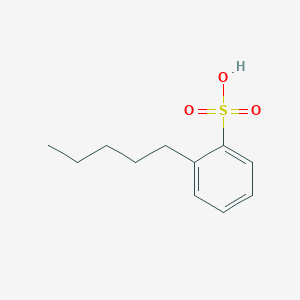
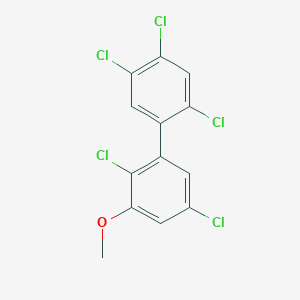
![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
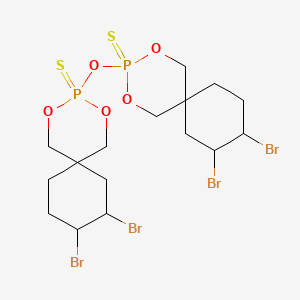
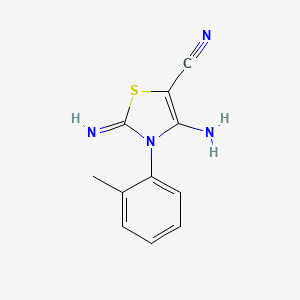
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)

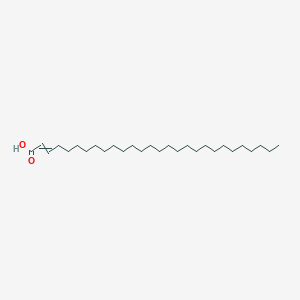

![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

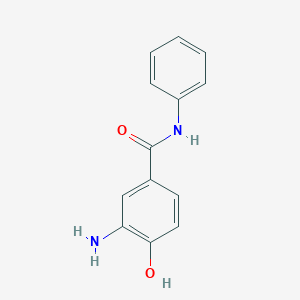
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
